4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a pyridine ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable nitrile or amidine derivative in the presence of a catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a triazine ring.
4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: Contains a pyrazole ring in addition to the pyridine and pyrimidine rings.
2-(Pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine: Features a pyrazine ring along with pyrimidine and pyrazole rings.
Uniqueness
4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern and the presence of both pyridine and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
657411-85-3 |
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Molecular Formula |
C9H9N5 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-methyl-6-pyridin-2-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H9N5/c1-6-12-8(14-9(10)13-6)7-4-2-3-5-11-7/h2-5H,1H3,(H2,10,12,13,14) |
InChI Key |
LMLDQWNLXCGEKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C2=CC=CC=N2 |
Origin of Product |
United States |
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